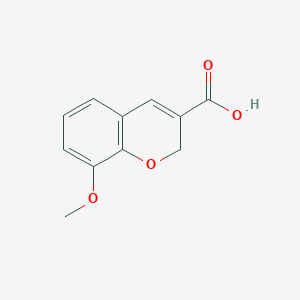![molecular formula C10H6F3NO B1303350 5-[4-(Trifluoromethyl)phenyl]isoxazole CAS No. 387824-55-7](/img/structure/B1303350.png)
5-[4-(Trifluoromethyl)phenyl]isoxazole
Descripción general
Descripción
5-[4-(Trifluoromethyl)phenyl]isoxazole, also known as 5-TFI, is a heterocyclic compound with a five-membered ring structure containing an oxygen and nitrogen atom. It is a versatile synthetic building block that has been widely used in organic synthesis and medicinal chemistry. This compound has been employed in the synthesis of a wide range of bioactive molecules, including pharmaceuticals, agrochemicals, and natural products. Furthermore, 5-TFI has been used in the development of novel drugs and in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Highly functionalized 5-trifluoromethyl-2-isoxazoline derivatives were synthesized, showcasing potential as a new class of antiparasiticides. These derivatives were produced via diastereoselective trifluoromethylation and halogenation of isoxazole triflones, demonstrating the chemical versatility and potential biological applications of trifluoromethyl isoxazoline derivatives (Kawai et al., 2014).
Biological Applications and Drug Development
- A novel synthesis approach was reported for BMS-520, a potent and selective isoxazole-containing S1P1 receptor agonist. This synthesis featured a highly regioselective cycloaddition, indicating the compound's significance in preclinical toxicological studies and highlighting the therapeutic potential of isoxazole derivatives in receptor modulation (Hou et al., 2016).
Structural Analysis and Design
- Crystallographic and theoretical studies of arylidene-isoxazolone compounds were conducted, revealing insights into the molecular geometry and potential for drug design based on the isoxazole framework. This includes understanding the effect of substituents on the molecule's properties and reactivity, essential for designing new therapeutic agents (Brancatelli et al., 2011).
Antimicrobial and Antifungal Applications
- New pyrazole and isoxazole derivatives were synthesized and evaluated for their antibacterial and antifungal activities. Compounds exhibited significant activity against various bacteria and fungi, suggesting the potential of 5-[4-(Trifluoromethyl)phenyl]isoxazole derivatives in developing new antimicrobial agents (Sanjeeva et al., 2022).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-7(2-4-8)9-5-6-14-15-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZNMPCYRFZJLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NO2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 5-[4-(Trifluoromethyl)phenyl]isoxazole as revealed by its crystal structure?
A1: The crystal structure analysis of this compound reveals several key features []:
- Symmetry: The molecule possesses a mirror plane symmetry, with the isoxazole ring and the para-substituted phenyl ring lying within this plane [].
- Substituent Orientation: Only two fluorine atoms each from the difluoromethyl and trifluoromethyl groups deviate from the mirror plane [].
- Crystal Packing: In the crystal lattice, molecules interact through a combination of C—H⋯O, C—H⋯N, and C—H⋯F hydrogen bonds, resulting in a layered structure parallel to the (001) plane. Furthermore, weak π–π interactions contribute to the formation of a three-dimensional network within the crystal [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanol](/img/structure/B1303267.png)




![N-[(3-methoxybenzyl)oxy]-1-hydrazinecarboxamide](/img/structure/B1303281.png)
![tert-butyl 4-{4-[amino(hydroxyimino)methyl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1303282.png)
![2-[(4-Chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B1303286.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-hydroxy-3-pyridinecarboximidamide](/img/structure/B1303287.png)

![4-[5-(Chloromethyl)-2-pyridinyl]-benzenecarbaldehyde](/img/structure/B1303290.png)
![N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-3-methylbenzenecarboxamide](/img/structure/B1303294.png)

![2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B1303299.png)